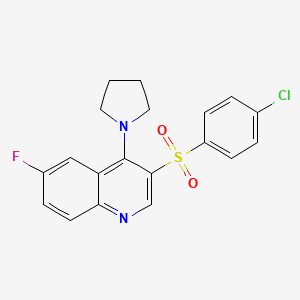

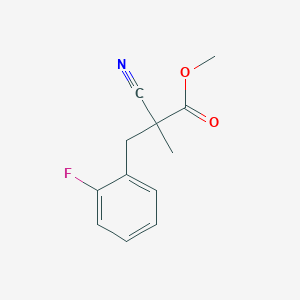

![molecular formula C14H15NO2S B2738790 [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553639-01-3](/img/structure/B2738790.png)

[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are built around a thiazole ring, are recognized for their potential as mimics of protein secondary structures such as helices and β-sheets. A chemical synthesis route for these compounds involves cross-Claisen condensations, highlighting the versatility of thiazole-based compounds in designing constrained heterocyclic γ-amino acids. This synthesis is compatible with a variety of amino acids, offering a flexible method for introducing diverse lateral chains, which is crucial for studying protein structure and function (Mathieu et al., 2015).

Electrophilic Aromatic Reactivity

The study of the electrophilic aromatic reactivity of thiazole derivatives through gas-phase pyrolysis of esters reveals significant insights into the polarizability of thiazoles and the impact of hydrogen bonding on their reactivity. Understanding the reactivity of thiazoles in different positions and their comparison with other heterocycles like thiophene and pyridine contributes to a deeper understanding of their chemical behavior, which is essential for their application in various synthesis processes (August et al., 1986).

Corrosion Inhibition

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The study of compounds like 2-(N,N-dimethylamino) benzylidene imino-4-(4-methyl phenyl)-1,3-thiazole and related molecules offers insights into their inhibition efficiency, adsorption behavior, and the mechanism of corrosion inhibition. Such applications are vital for the protection of metals in industrial environments, showcasing the practical utility of thiazole derivatives in material science (Quraishi & Sharma, 2005).

Photo-degradation Analysis

The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been explored to understand their stability under light exposure. This research is critical in the pharmaceutical industry to ensure the longevity and efficacy of drug compounds during storage and use. Studies on compounds like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid and related structures help in identifying degradation pathways and developing strategies to mitigate photo-degradation (Wu et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKOPHODEWFSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

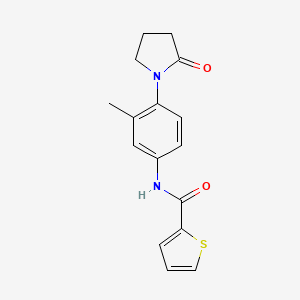

![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)

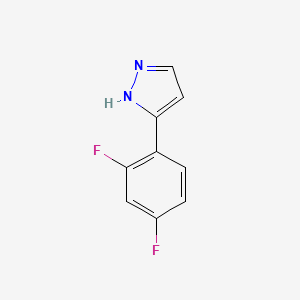

![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)

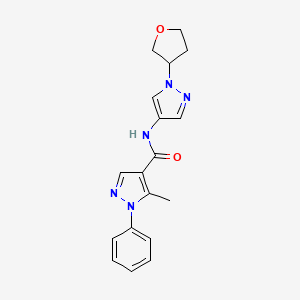

![1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2738715.png)

![N-(3-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2738720.png)

![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)

![1-(2-Methoxyphenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2738726.png)